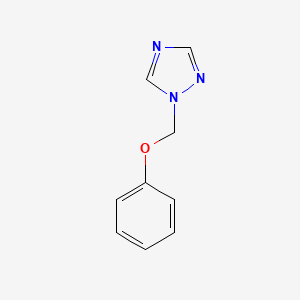

1-(Phenoxymethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

CAS No. |

183957-86-0 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-(phenoxymethyl)-1,2,4-triazole |

InChI |

InChI=1S/C9H9N3O/c1-2-4-9(5-3-1)13-8-12-7-10-6-11-12/h1-7H,8H2 |

InChI Key |

WYKIROAOPHWCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCN2C=NC=N2 |

Origin of Product |

United States |

Nomenclature and Structural Considerations in Advanced Research

Systematic IUPAC Nomenclature and Common Derivatives

The formal name for the compound, 1-(Phenoxymethyl)-1H-1,2,4-triazole , is assigned according to the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). This name precisely describes the molecular architecture: a phenoxy group (a phenyl ring attached to an oxygen atom) is linked through a methylene (B1212753) bridge (-CH2-) to a 1,2,4-triazole (B32235) ring. The "1H" designation specifies that the substituent is attached to the nitrogen atom at the first position of the triazole ring.

The 1,2,4-triazole scaffold is a versatile building block in medicinal chemistry, leading to the synthesis of numerous derivatives. nih.gov Modifications are typically made to the phenoxy group or the triazole ring to modulate the compound's properties. Common derivatization strategies include the introduction of various substituents onto the phenyl ring. For instance, electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) and electron-donating groups such as methoxy (-OCH3) can be added to alter the electronic properties of the molecule. nih.govresearchgate.net Another common modification involves adding functional groups, such as a sulfonamide (-SO2NH2), to the triazole ring, which can introduce new interaction points for biological targets. nih.gov

Table 1: Examples of this compound Derivatives

| Derivative Name | Modification Site | Added Functional Group |

|---|---|---|

| (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Phenoxy Ring | 4-nitrophenoxy group on a pyridinyl moiety |

| 5-(phenoxymethyl)-1H-1,2,4-triazole-3-sulfonamide | Triazole Ring | Sulfonamide group at the 3-position |

Tautomeric Forms and Their Implications in Chemical and Biological Systems

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton. researchgate.net The 1,2,4-triazole ring itself can exhibit prototropic tautomerism, meaning a hydrogen atom can move between different nitrogen atoms in the ring. researchgate.net Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. researchgate.netijsr.net Studies suggest the 1H tautomer is generally more stable. ijsr.net

For substituted 1,2,4-triazoles, the equilibrium between tautomers can be influenced by the electronic nature of the substituents. nih.govjst.go.jp Electron-releasing groups tend to favor the tautomeric form where the proton is on the nitrogen atom closer to the substituent. jst.go.jp The specific tautomeric form present can significantly impact the molecule's chemical and physical properties.

Implications in Chemical and Biological Systems

The tautomeric state of a triazole derivative is of paramount importance in its interaction with biological molecules. researchgate.net Different tautomers possess distinct patterns of hydrogen bond donors and acceptors, which can drastically alter how the molecule binds to a biological target, such as an enzyme or receptor. tandfonline.com For example, the protonated nitrogen atom of a triazole nucleus can act as a hydrogen bond donor, forming a crucial interaction with a residue like glutamate in an enzyme's active site. tandfonline.com

Furthermore, tautomerism affects the molecule's electronic distribution and hydrophobicity. tandfonline.com These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile within an organism. Theoretical and spectroscopic studies are often combined to determine the relative stability of possible tautomers and predict the most prevalent form in a given environment, such as in a solvent or a biological system. nih.govscribd.com

Table 3: Potential Tautomeric Forms of the 1,2,4-Triazole Ring

| Tautomer | Position of Mobile Hydrogen | Key Characteristics |

|---|---|---|

| 1H-1,2,4-triazole | N1 | Often the more stable form in unsubstituted triazoles. ijsr.net |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Pathways to 1-(Phenoxymethyl)-1H-1,2,4-triazole Core Structure

The construction of the this compound core has been approached through various synthetic strategies, ranging from classical cyclization reactions to modern catalytic methods. A notable approach involves the reaction of methyl 1,2,4-triazole-3-carboxylate (B8385096) hydrochloride with diphenoxymethane (B1218671) to yield the methyl ester of 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate. mdpi.com This intermediate can then be further modified, for instance, through ammonolysis to produce 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide. mdpi.com

Another synthetic route starts from the reaction of a phenol (B47542) with an appropriate reagent to introduce the triazole moiety. For example, the synthesis of 1-(4-nitrophenoxymethyl)-1H-1,2,4-triazole has been achieved by reacting p-nitrophenol with 1-chloromethyl-1H-1,2,4-triazole in the presence of anhydrous potassium carbonate in acetonitrile (B52724). nih.gov This method provides a direct way to link the phenoxymethyl (B101242) group to the triazole ring.

Table 1: Synthesis of this compound Derivatives

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl 1,2,4-triazole-3-carboxylate hydrochloride | Diphenoxymethane | 1,4-Dioxane, reflux | Methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate | - | mdpi.com |

| p-Nitrophenol | 1-Chloromethyl-1H-1,2,4-triazole | K₂CO₃, Acetonitrile, reflux | 1-(4-Nitrophenoxymethyl)-1H-1,2,4-triazole | 86.2 | nih.gov |

| Benzyl (B1604629) azide (B81097) | Phenyl propargyl ether | Copper(II) sulfate, Sodium ascorbate | 1-Benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole | Moderate to excellent | ilacadofsci.com |

Click Chemistry Approaches and Their Variations

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of triazole-containing compounds. While the direct synthesis of this compound via this method is not extensively documented, the principles are applicable. The synthesis of the isomeric 1,2,3-triazole derivative, 1-benzyl-4-(phenoxymethyl)-1H-1,2,3-triazole, has been successfully achieved through a CuAAC reaction between benzyl azide and phenyl propargyl ether. ilacadofsci.com This reaction highlights the utility of a phenoxymethyl-containing alkyne as a building block for constructing such scaffolds. The reaction proceeds with high regioselectivity to afford the 1,4-disubstituted product. ilacadofsci.com This methodology could potentially be adapted for the synthesis of 1,2,4-triazoles by employing different starting materials and catalytic systems.

Multi-Component Reactions for Triazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of the 1,2,4-triazole (B32235) ring system. rsc.orgorganic-chemistry.org For instance, a one-pot, three-component reaction involving the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines is a versatile method for preparing 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov While a specific application of this MCR to produce this compound is not detailed, the methodology's broad substrate scope suggests its potential applicability by selecting appropriate starting materials, such as a phenoxymethyl-substituted hydrazine (B178648) or amidine. Another MCR involves the reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in the presence of an alcohol to yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

Stereoselective Synthesis of Phenoxymethyl-Substituted Triazoles

The development of stereoselective methods for the synthesis of chiral triazoles is an area of growing interest due to the distinct biological activities often exhibited by different enantiomers. While specific examples of stereoselective synthesis for this compound are not prominent in the literature, general strategies for asymmetric triazole synthesis can be considered. These approaches often involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, the stereoselective synthesis of β-lactams, another important class of heterocycles, has been achieved through various methods including the Staudinger synthesis and metal-catalyzed reactions, which could potentially be adapted for triazole synthesis. rsc.orgresearchgate.net The synthesis of novel 3'-C-branched 2',3'-dideoxynucleosides, where stereoselectivity is crucial, has been accomplished through hydroboration of a methylene (B1212753) nucleoside, demonstrating a regio- and stereoselective process. nih.gov Such principles could guide the design of stereoselective routes to phenoxymethyl-substituted triazoles.

Functionalization Strategies of the Phenoxymethyl Moiety

The phenoxymethyl group offers a versatile handle for further chemical modification, allowing for the introduction of various substituents to modulate the properties of the parent molecule. Functionalization can be achieved by employing standard aromatic substitution reactions on the phenyl ring, provided the triazole and ether linkages are stable under the reaction conditions. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce functional groups at the ortho, meta, or para positions of the phenyl ring. The synthesis of 1-(4-nitrophenoxymethyl)-1H-1,2,4-triazole from p-nitrophenol demonstrates the pre-functionalization of the phenoxy group before its attachment to the triazole moiety. nih.gov

Derivatization of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring itself is amenable to a variety of derivatization reactions. The presence of multiple nitrogen atoms provides sites for alkylation, while the carbon atoms can be functionalized through metallation followed by reaction with an electrophile. For instance, the synthesis of 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide from its corresponding methyl ester demonstrates the modification of a substituent on the triazole ring. mdpi.com Furthermore, the synthesis of various fused heterocyclic systems starting from 4-amino-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiol showcases the versatility of a functionalized triazole as a building block for more complex structures. researchgate.neteurjchem.com

Catalytic Systems in Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,2,4-triazole derivatives. Copper catalysts are widely employed in the synthesis of triazoles. For example, copper(II) acetate has been used as a catalyst in a one-pot synthesis of substituted 1,2,4-triazoles from nitriles and hydroxylamine. nih.gov Copper-catalyzed reactions under an atmosphere of air can also lead to 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org

Rhodium catalysts have also been utilized in the synthesis and transformation of triazoles. While often employed in the chemistry of 1,2,3-triazoles, such as in transannulation reactions to form other heterocycles like polysubstituted pyrroles and oxazoles, the principles of rhodium catalysis could be extended to the synthesis of 1,2,4-triazole systems. acs.orgacs.orgrsc.org These catalytic systems offer advantages such as mild reaction conditions, high yields, and the ability to tolerate a wide range of functional groups.

Table 2: Catalytic Systems in Triazole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Copper(II) acetate | One-pot synthesis | Nitriles, Hydroxylamine | Substituted 1,2,4-triazoles | nih.gov |

| Copper catalyst | Oxidative coupling | Amidines, Trialkylamines/DMSO/DMF | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Copper(II) sulfate/Sodium ascorbate | Click Chemistry (CuAAC) | Azides, Alkynes | 1,2,3-Triazoles | ilacadofsci.com |

| Rhodium(II) catalysts | Transannulation | N-Sulfonyl-1,2,3-triazoles, Vinyl ether/Isoxazoles/Aldehydes | Pyrroles/Oxazoles | acs.orgacs.orgrsc.org |

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound relies heavily on the strategic optimization of reaction conditions to maximize product yield and purity. The primary route to this compound and its derivatives typically involves the N-alkylation of the 1,2,4-triazole ring with a suitable phenoxymethylating agent or the reaction of a phenol with a 1-(halomethyl)-1,2,4-triazole. Key parameters that are manipulated to enhance reaction efficiency include the choice of base, solvent, temperature, and reaction duration.

Detailed research into the synthesis of structurally related compounds, such as 1-(4-Nitrophenoxymethyl)-1H-1,2,4-triazole, provides a valuable framework for understanding the optimal conditions applicable to the parent compound. A notable synthesis involves the reaction of p-nitrophenol with 1-chloromethyl-1H-1,2,4-triazole. nih.gov In this process, the selection of a suitable base and solvent system is critical. Anhydrous potassium carbonate (K₂CO₃) is employed as the base in anhydrous acetonitrile as the solvent. nih.gov The reaction mixture is heated to reflux for an extended period to ensure completion, resulting in a high yield of the desired product. nih.gov

The specific conditions for this synthesis are summarized below:

Table 1: Reaction Conditions for the Synthesis of 1-(4-Nitrophenoxymethyl)-1H-1,2,4-triazole nih.gov

| Parameter | Condition |

| Reactants | p-Nitrophenol, 1-Chloromethyl-1H-1,2,4-triazole |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous Acetonitrile |

| Temperature | Reflux (333 K initial stirring) |

| Reaction Time | 12 hours |

| Yield | 86.2% |

The choice of base and solvent plays a crucial role in the regioselectivity of the alkylation on the 1,2,4-triazole ring. The 1,2,4-triazole anion can be alkylated at either the N1 or N4 position. Studies on the alkylation of 1H-1,2,4-triazole have shown that using sodium ethoxide in ethanol (B145695) as the base tends to favor regioselective alkylation at the N1 position. chemicalbook.com In contrast, conducting the alkylation with aqueous sodium hydroxide (B78521) may result in a mixture of 1-substituted and 4-substituted products. chemicalbook.com For the synthesis of this compound, achieving high selectivity for the N1 isomer is paramount, making the careful selection of the base-solvent combination a key optimization point.

Further yield enhancement can be achieved by controlling the reaction temperature and time. As demonstrated in the synthesis of the nitrophenoxy derivative, a prolonged reaction time at reflux temperature was necessary to drive the reaction to completion and achieve a high yield. nih.gov In general, for related triazole syntheses, such as those involving copper-catalyzed cycloadditions to form 1,2,3-triazoles, temperature and reaction time are critical variables that are fine-tuned to maximize yield. For instance, a synthesis of a quinoline-triazole hybrid was optimized by stirring the reaction at 65 °C for 24 hours to achieve a 72% yield. researchgate.net While a different triazole isomer, this highlights the principle of temperature and time optimization.

The following table outlines the key parameters and their typical influence on the synthesis of N-alkylated triazoles, which can be applied to enhance the yield of this compound.

Table 2: General Optimization Parameters for N-Alkylation of 1,2,4-Triazoles

| Parameter | Effect on Reaction and Yield Enhancement | Research Findings |

| Base | Influences nucleophilicity of the triazole and reaction rate. The choice of base can determine the regioselectivity (N1 vs. N4 substitution). | Anhydrous K₂CO₃ is effective in promoting the reaction between a phenol and a halomethyl-triazole. nih.gov Sodium ethoxide in ethanol favors N1 alkylation. chemicalbook.com |

| Solvent | Affects the solubility of reactants and the reactivity of the nucleophile. Polar aprotic solvents like acetonitrile or DMF are common. | Anhydrous acetonitrile is a suitable solvent for this type of Williamson ether-like synthesis, facilitating high yields. nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. Reflux conditions are often employed to ensure the reaction proceeds to completion. | The synthesis of a related derivative was conducted at reflux for an extended period to achieve a high yield. nih.gov |

| Reaction Time | Must be sufficient for the reaction to reach completion. Optimization is required to maximize yield without promoting side reactions or decomposition. | A 12-hour reaction time was found to be optimal for the synthesis of 1-(4-Nitrophenoxymethyl)-1H-1,2,4-triazole. nih.gov |

By systematically adjusting these parameters—employing a non-aqueous base-solvent system like potassium carbonate in acetonitrile to favor N1 substitution, maintaining an elevated temperature (reflux), and allowing for a sufficient reaction time—the synthesis of this compound can be optimized to achieve high yields and purity.

Mechanistic Insights into Chemical Reactivity and Degradation Pathways

Elucidation of Reaction Mechanisms at the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which significantly influences its chemical reactivity. The high electron density on the nitrogen atoms makes them susceptible to electrophilic attack. Consequently, electrophilic substitution reactions, such as alkylation and acylation, predominantly occur at these nitrogen positions.

The stability of the 1,2,4-triazole nucleus is a key feature, attributed to its aromaticity. This aromatic sextet is formed by π electrons from the double bonds and a lone pair from one of the nitrogen atoms. The ring's stability is further enhanced by resonance. Tautomerism is a possibility for the 1,2,4-triazole ring, existing as 1H and 4H tautomers, with the 1H form being generally more stable. In the case of 1-(Phenoxymethyl)-1H-1,2,4-triazole, the substitution at the N1 position fixes the tautomeric form. The nitrogen atoms in the ring possess both basic and nucleophilic properties, allowing them to participate in a variety of chemical reactions, including the formation of coordination complexes with metal ions.

Reactivity of the Phenoxymethyl (B101242) Group under Various Conditions

The phenoxymethyl group consists of a phenyl ring connected to the triazole moiety via a methylene (B1212753) ether linkage (-O-CH₂-). The reactivity of this group is primarily centered on the ether bond. Ether linkages are generally stable and resistant to many chemical reagents. However, they can be cleaved under harsh conditions, such as treatment with strong acids (e.g., HBr or HI) via nucleophilic substitution reactions (SN1 or SN2 mechanisms).

The cleavage of the C-O bond in the phenoxymethyl group would lead to the formation of phenol (B47542) and a hydroxymethyl-triazole derivative, which would likely be unstable. The presence of the aromatic phenyl ring can influence the reactivity of the benzylic carbon, making it potentially susceptible to radical reactions under specific conditions. However, under typical environmental conditions, the phenoxymethyl group is expected to be relatively inert.

Photochemical and Thermochemical Transformations of the Compound

Photochemical Transformations: Compounds containing triazole and phenyl moieties can undergo photochemical degradation upon exposure to ultraviolet (UV) radiation. The degradation pathways can involve several processes, including photoionization, photodissociation, and photo-oxidation. For many triazole-based fungicides, photolysis is a significant degradation route. The process often involves the generation of reactive species, such as hydroxyl radicals, which can attack the aromatic rings, leading to hydroxylation and eventual ring cleavage. The phenoxymethyl linkage may also be a target for photochemical cleavage.

Thermochemical Transformations: this compound is expected to exhibit significant thermal stability. Studies on the parent 1H-1,2,4-triazole show that its thermal decomposition occurs at high temperatures, with an onset of degradation around 186°C to 200°C. The primary decomposition pathway for 1,2,4-triazoles involves an intramolecular proton transfer, which has a high energy barrier, contributing to their thermal robustness. researchgate.netnih.gov The decomposition of this compound would likely proceed through the cleavage of the weakest bonds at elevated temperatures, potentially leading to the fragmentation of the phenoxymethyl side chain and the eventual breakdown of the triazole ring.

Table 1: Thermal Decomposition Data for 1H-1,2,4-Triazole

| Parameter | Value | Reference |

|---|---|---|

| Onset of Decomposition | 186°C - 200°C | |

| Max. Decomposition Temp (Tmax) | 199.68°C | |

| Primary Decomposition Mechanism | Intramolecular Proton Transfer | researchgate.netnih.gov |

Studies on Oxidative and Reductive Pathways

Oxidative Pathways: The degradation of this compound can be facilitated through advanced oxidation processes (AOPs), which generate highly reactive oxygen species. These processes are effective in breaking down persistent organic pollutants. The triazole ring and the phenyl ring are both susceptible to oxidative attack, leading to a variety of transformation products through mechanisms like hydroxylation. Electrochemical degradation has also been shown to be an effective method for the oxidation of triazole fungicides. sciengine.com

Reductive Pathways: Under anaerobic or reducing conditions, the degradation of triazole compounds can also occur. Biotransformation under nitrate-reducing conditions has been observed for the parent 1H-1,2,4-triazole. This process can involve ring cleavage and further degradation into smaller molecules. The specific reductive pathways for this compound would depend on the specific environmental conditions and microbial communities present.

Investigation of Hydrolytic Stability

The hydrolytic stability of this compound is expected to be high under neutral pH conditions. The parent 1H-1,2,4-triazole is reported to be stable to hydrolysis at pH 5, 7, and 9. Furthermore, the ether linkage in the phenoxymethyl group is known to be resistant to hydrolysis in the absence of strong acid catalysis. nih.gov Studies on various triazole fungicides have shown that they generally have long hydrolysis half-lives, indicating their persistence in aqueous environments. researchgate.net Therefore, it can be concluded that this compound does not readily undergo hydrolysis under typical environmental pH and temperature conditions.

Table 2: Hydrolytic Stability of Related Triazole Compounds

| Compound | pH | Temperature (°C) | Half-life (days) |

|---|---|---|---|

| 1H-1,2,4-triazole | 5, 7, 9 | 25 | > 30 |

| Epoxiconazole | 7 | 25 | 131 |

| Tebuconazole | 7 | - | 198 |

| Flutriafol | 7 | - | 182 |

Spectroscopic and Crystallographic Characterization for Structural Elucidation

The definitive identification and structural confirmation of 1-(phenoxymethyl)-1H-1,2,4-triazole rely on a combination of advanced spectroscopic and crystallographic techniques. These methods provide detailed insights into the molecule's connectivity, molecular formula, three-dimensional arrangement, and electronic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of 1-(Phenoxymethyl)-1H-1,2,4-triazole Analogs for SAR

The design of analogs of this compound is a strategic process aimed at exploring the chemical space around the core scaffold to optimize biological activity. Researchers employ several design principles, including molecular hybridization, where the triazole scaffold is combined with other known pharmacophores, and bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. nih.govnih.gov The 1,2,4-triazole (B32235) ring is considered a "privileged scaffold" because its structure is amenable to substitutions at multiple positions, allowing for the fine-tuning of its pharmacological profile. nih.gov

The synthesis of these analogs often involves multi-step procedures. A common route for creating derivatives involves the N-alkylation of a pre-formed 1,2,4-triazole ring. For instance, the synthesis of 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide, an analog of the parent compound, can be achieved by treating methyl 1,2,4-triazole-3-carboxylate (B8385096) hydrochloride with diphenoxymethane (B1218671) to yield the methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate intermediate, which is then converted to the final amide product through ammonolysis. mdpi.com This method highlights the reactivity of the triazole nitrogen, which can be selectively alkylated.

Another powerful and widely adopted synthetic strategy is the Huisgen 1,3-dipolar cycloaddition, or "click chemistry," which allows for the efficient and regioselective formation of 1,2,3-triazole rings from azides and alkynes. ontosight.aiacs.org While the core of this article is the 1,2,4-triazole isomer, the principles of using modular chemistry to link phenoxymethyl (B101242) moieties to azole rings are broadly applicable in medicinal chemistry for generating diverse libraries of compounds for screening. ontosight.airesearchgate.net The versatility of these synthetic methods enables the creation of a wide array of analogs where substituents on the phenyl ring, the methylene (B1212753) bridge, or the triazole ring itself are systematically varied for SAR studies. mdpi.comresearchgate.net

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the phenoxy ring. SAR studies have demonstrated that minor structural modifications can lead to dramatic changes in potency and selectivity against biological targets, such as fungal enzymes or cancer cells. researchgate.net

For example, in a series of 1-(4-phenoxymethyl-2-phenyl- nih.govontosight.aidioxolan-2-ylmethyl)-1H-1,2,4-triazole analogs tested for antifungal activity against the rice blast fungus Magnaporthe oryzae, the substitution pattern on the phenoxy group was critical. The introduction of a chlorine atom at the para-position of the phenoxy ring (compound Gd) enhanced the antifungal activity compared to the unsubstituted analog. researchgate.net Further studies revealed that electron-withdrawing groups, such as fluorine and trifluoromethyl (CF₃), had a positive effect on antifungal activity, whereas electron-donating groups tended to weaken it. researchgate.net

| Compound | Substituent on Phenoxy Ring | Growth Inhibition (%) at 100 µM |

|---|---|---|

| Ga | Unsubstituted | 65.2 ± 3.0 |

| Gd | 4-Chloro | 80.4 ± 3.0 |

| Ge | 4-Fluoro | 69.7 ± 1.5 |

| Gf | 4-(Trifluoromethyl) | 72.5 ± 2.1 |

| Gj | 2,4-Dichloro | ~100 (IC50 = 3.8 µM) |

Similarly, in another series of novel 1,2,4-triazole derivatives containing a phenoxy pyridinyl moiety, substitutions on the phenoxy group played a crucial role in determining antifungal efficacy against various phytopathogens. Compound 5a4 , featuring a 4-bromo-2-chlorophenoxy group, demonstrated broad-spectrum activity. researchgate.netnih.gov Compound 5b2 , with a 2-chlorophenoxy group and a different ether linkage (O-benzyl oxime), showed exceptionally potent activity against S. sclerotiorum, comparable to the commercial fungicide difenoconazole. researchgate.netnih.gov This indicates that both the electronic properties of the substituents (halogens) and the nature of the linker group are key determinants of biological potency.

| Compound | Phenoxy Substituent | S. sclerotiorum | P. infestans | R. solani |

|---|---|---|---|---|

| 5a4 | 4-Bromo-2-chloro | 1.59 | 0.46 | 0.27 |

| 5b2 | 2-Chloro | 0.12 | >50 | 11.39 |

These findings underscore a general principle in the SAR of azole antifungals: the presence of halogen substituents, particularly on an associated aromatic ring, often enhances activity. nih.gov The specific positioning of these substituents can also influence selectivity for the target enzyme in the pathogen over the host's counterpart, a critical factor in drug design. nih.gov

Correlation of Structural Features with Chemical Stability and Reactivity

The chemical properties of this compound are largely defined by the robust nature of the 1,2,4-triazole ring. This heterocycle is aromatic and planar, characteristics that contribute to its high chemical stability. nih.govwikipedia.org It is generally resistant to metabolic degradation, oxidation, and reduction, making it an attractive and reliable scaffold in medicinal chemistry. nih.govnih.gov

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The pKa for the protonated triazolium cation is approximately 2.45, while the pKa for the deprotonation of the neutral molecule at the N-H position is about 10.26. wikipedia.org This property allows the ring to participate in hydrogen bonding both as a donor (N-H) and as an acceptor (the sp² hybridized nitrogen atoms), which is crucial for its interaction with biological targets. nih.govacs.org

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a critical tool for rationalizing the SAR of this compound analogs and for designing new, more potent inhibitors. A pharmacophore represents the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity.

For many 1,2,4-triazole-based drugs, particularly antifungal and anticancer agents that target metalloenzymes, the triazole ring itself is a key pharmacophoric element. nih.govnih.gov A well-established design principle for azole-based enzyme inhibitors is that one of the triazole's un-substituted nitrogen atoms coordinates to a metal ion (e.g., iron in a heme group) in the enzyme's active site. nih.gov This is a primary mechanism for many azole antifungals that inhibit the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Ligand design principles for this class of compounds often involve a three-part model:

A Metal-Binding Group: The 1,2,4-triazole ring, which anchors the inhibitor to the enzyme's active site. nih.gov

A Core Scaffold: A central structure that appropriately positions the other functional groups.

Side Chains/Aromatic Rings: Groups that extend into specific sub-pockets of the binding site to form additional interactions (e.g., hydrophobic, van der Waals, or hydrogen bonds), thereby increasing potency and selectivity. nih.govnih.gov

Molecular docking studies frequently complement SAR data to visualize these interactions. For instance, in the design of 1,2,4-triazole derivatives as aromatase inhibitors, the triazole ring is designed to bind to the heme iron, while attached phenyl rings are positioned to make key hydrophobic interactions within the active site, mimicking the binding of endogenous substrates. nih.govnih.gov Similarly, docking studies of antifungal compounds with CYP51 have helped explain why certain substitution patterns on the phenoxy ring lead to higher potency by showing how these groups fit into the enzyme's substrate access channel. nih.gov These computational models provide a rational basis for observed SAR and guide the synthesis of next-generation compounds with improved pharmacological profiles. researchgate.net

Applications in Non Medicinal Fields and Materials Science Research

Agrochemical Applications

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in the development of fungicidal and herbicidal agents. nih.govresearchgate.netrsc.org Research into the agrochemical potential of 1-(Phenoxymethyl)-1H-1,2,4-triazole and its derivatives has primarily focused on their fungicidal properties.

Detailed Research Findings:

A study exploring novel antifungal agents for the control of rice blast, caused by the fungus Magnaporthe oryzae, evaluated a series of 1,2,4-triazole derivatives. nih.gov Among the tested compounds, a close derivative, 1-(4-phenoxymethyl-2-phenyl- nih.govnih.govdioxolan-2-ylmethyl)-1H-1,2,4-triazole , demonstrated significant in vitro antifungal activity. nih.govnih.gov The research determined its half-maximal inhibitory concentration (IC₅₀) value to be approximately 3.8 ± 0.5 μM, which is comparable to the commercial fungicide propiconazole, with an IC₅₀ value of about 3.7 ± 0.2 μM. nih.govnih.gov This finding underscores the potential of the phenoxymethyl-triazole scaffold as a basis for developing new and effective fungicides.

While direct studies on the herbicidal activity of this compound are not extensively documented, the broader class of 1,2,4-triazole derivatives has been investigated for such properties. sigmaaldrich.comsigmaaldrich.com For instance, certain pyrimidine (B1678525) derivatives containing the 1,2,4-triazole moiety have shown good inhibition against weeds like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). sigmaaldrich.com

Application in Polymer Chemistry and Advanced Materials

The 1,2,4-triazole ring is a valuable building block in materials science due to its thermal stability and coordination capabilities. nih.gov While the broader class of 1,2,4-triazoles is utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), specific research on the direct incorporation of This compound into polymeric structures or advanced materials is not prominently featured in available literature. The general stability and functional group of the phenoxymethyl (B101242) moiety suggest its potential as a monomer or an additive in polymer synthesis, but dedicated studies are required to explore this.

Role as Ligands in Coordination Chemistry and Catalysis

Triazoles are recognized for their versatility as ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. beilstein-journals.org These complexes have applications in catalysis and as functional materials. beilstein-journals.org The nitrogen atoms of the 1,2,4-triazole ring can act as coordination sites, and the phenoxymethyl group could influence the steric and electronic properties of the resulting metal complexes. However, specific studies detailing the synthesis and catalytic activity of coordination complexes involving This compound as a ligand are not extensively reported.

Potential in Supramolecular Chemistry

The structure of This compound suggests its potential to participate in supramolecular assemblies through various non-covalent interactions. A study on a related compound, 1-(4-Nitrophenoxymethyl)-1H-1,2,4-triazole, revealed the presence of weak C—H⋯N and C—H⋯O interactions, as well as π–π stacking interactions between the aromatic rings in its crystal structure. These types of interactions are fundamental to the formation of well-ordered supramolecular architectures. While this indicates the potential for This compound to form similar structures, specific research on its self-assembly and supramolecular chemistry is yet to be fully explored.

Utilization in Optical and Electronic Materials

Derivatives of 1,2,4-triazole have shown promise in the development of optical and electronic materials, particularly in the creation of luminescent materials and compounds with nonlinear optical properties. nih.govbeilstein-journals.org The conjugated system of the triazole ring, in conjunction with the phenoxy group, could potentially give rise to interesting photophysical properties. Nevertheless, there is a lack of specific research data on the optical and electronic characteristics of This compound itself. Further investigation is needed to determine its utility in these advanced material applications.

Advanced Analytical Methodologies for Research Purposes

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in the analysis of "1-(Phenoxymethyl)-1H-1,2,4-triazole," allowing for the separation, identification, and quantification of the compound and any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like "this compound." The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase. A typical HPLC method for the analysis of 1,2,4-triazole (B32235) derivatives would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, typically set at a wavelength where the triazole ring or the phenoxy group exhibits maximum absorbance.

| Parameter | Typical Conditions for 1,2,4-Triazole Derivatives Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | DAD at 230 nm |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis. However, for many triazole derivatives, direct injection is possible. In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information. The fragmentation pattern of a related compound, 4-[(3-(4-Chloro-phenoxymethyl)-5-benzylsulfonyl-1,2,4-triazol-4-yl)methyl]-morpholine, has been studied, indicating that cleavage of the bonds adjacent to the triazole ring is a common fragmentation pathway. researchgate.net This information can be extrapolated to predict the fragmentation of "this compound," where characteristic ions corresponding to the phenoxymethyl (B101242) and triazole moieties would be expected.

| Parameter | Typical Conditions for Triazole Derivative Analysis |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Quantitative Analytical Method Development

The development of robust quantitative analytical methods is essential for determining the precise concentration of "this compound" in various samples. This process involves optimizing analytical parameters to achieve desired performance characteristics, including linearity, accuracy, precision, sensitivity, and specificity.

For quantitative analysis, HPLC with UV detection is a common choice due to its reliability and accessibility. The method development process would involve:

Selection of an appropriate stationary phase and mobile phase to achieve good separation of the analyte from any impurities or matrix components.

Optimization of the mobile phase composition and gradient to ensure a reasonable analysis time and good peak shape.

Determination of the optimal detection wavelength for maximum sensitivity.

Method validation according to established guidelines to demonstrate its suitability for the intended purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher selectivity and sensitivity for quantitative analysis, particularly in complex matrices. In LC-MS/MS, the analyte is first separated by HPLC and then detected by a tandem mass spectrometer. This technique allows for the selection of specific precursor and product ions for the analyte, significantly reducing matrix interference and leading to lower limits of detection (LOD) and quantification (LOQ).

| Parameter | Typical Performance Characteristics for a Quantitative HPLC Method |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

| Limit of Detection | Dependent on detector and analyte properties |

| Limit of Quantification | Dependent on detector and analyte properties |

Electrochemical Characterization Techniques

Electrochemical techniques can provide valuable insights into the redox properties of "this compound." These methods are based on measuring the current response of an electroactive species to an applied potential. Cyclic voltammetry (CV) is a widely used electrochemical technique for characterizing the redox behavior of compounds.

A typical cyclic voltammetry experiment for "this compound" would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal information about the oxidation and reduction potentials of the compound, the reversibility of the redox processes, and the stability of the electrochemically generated species. The presence of the phenoxymethyl group and the triazole ring suggests that the compound may undergo oxidation or reduction at specific potentials. The triazole ring itself can be electrochemically active, and the phenoxy group may also influence the electronic properties and, consequently, the electrochemical behavior of the molecule.

| Technique | Information Obtained |

| Cyclic Voltammetry | Oxidation and reduction potentials, reversibility of redox processes, stability of electrochemically generated species. |

| Differential Pulse Voltammetry | Enhanced sensitivity for quantitative analysis, determination of peak potentials. |

| Potentiodynamic Polarization | Corrosion inhibition properties. |

Future Research Directions and Unexplored Avenues for 1 Phenoxymethyl 1h 1,2,4 Triazole

Development of Novel Synthetic Methodologies for Complex Derivatives

The future of 1-(phenoxymethyl)-1H-1,2,4-triazole research is intrinsically linked to the development of advanced synthetic methods. While established routes exist, the focus is shifting towards creating more complex and diverse derivatives with greater efficiency and precision.

Future research will likely concentrate on:

Advanced "Click Chemistry" Applications: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been used for synthesizing 1,2,3-triazole isomers. ontosight.ai Future work could adapt and refine these methodologies for the 1,2,4-triazole (B32235) core, enabling the high-throughput synthesis of libraries of complex phenoxymethyl-triazole derivatives for screening.

Multi-component and One-Pot Reactions: The development of one-pot synthesis protocols, which allow for the construction of complex molecules from simple precursors in a single reaction vessel, is a significant area of interest. nih.gov These methods are highly efficient and can be used to generate novel derivatives, such as pyrazolyl- ontosight.ainih.govnih.govtriazoles, with reduced waste and cost. nih.gov

Flow Chemistry: The use of continuous flow reactors for synthesis offers precise control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of this compound derivatives could accelerate the discovery and production of new compounds.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Its application in synthesizing novel phenyl thiazole (B1198619) derivatives has already shown promise and could be extended to the phenoxymethyl-triazole scaffold. researchgate.net

These advanced synthetic approaches will be crucial for generating novel and structurally diverse derivatives, which are essential for exploring the full potential of this chemical scaffold.

Exploration of New Biological Targets and Mechanistic Pathways

While derivatives of 1,2,4-triazole are known for their broad-spectrum biological activities, there remains a vast landscape of unexplored biological targets and mechanisms of action for compounds based on the this compound core.

Future investigations should focus on:

Anticancer Research: Beyond established targets, new research could explore the inhibition of enzymes like aromatase, a member of the cytochrome P450 superfamily involved in estrogen biosynthesis and overexpressed in some breast cancers. nih.gov The nitrogen atoms of the triazole ring are key to this interaction, binding to the iron in the heme moiety of the enzyme. nih.gov Further studies could investigate mechanistic pathways like the PI3K/p-Akt pathway, where downregulation has been shown to induce apoptosis in cancer cells. nih.gov

Antimicrobial Mechanisms: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. nih.govnih.gov A key target for triazole antifungals is the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is vital for ergosterol (B1671047) biosynthesis in fungi. nih.gov Future research could aim to design phenoxymethyl-triazole derivatives that are potent and selective inhibitors of microbial CYP51 enzymes.

Enzyme Inhibition: Derivatives of the isomeric 1,2,3-triazole have been identified as potent inhibitors of xanthine (B1682287) oxidase (XO), an enzyme involved in hyperuricemia. nih.govresearchgate.net This suggests that the this compound scaffold could also be a promising starting point for developing new XO inhibitors. Molecular docking studies can help elucidate the binding modes and guide the structural optimization of these compounds for enhanced activity. nih.govresearchgate.net

Anti-inflammatory Targets: Novel 1,2,4-triazole derivatives have demonstrated potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov This opens an avenue for developing this compound-based anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target | Potential Therapeutic Area | Key Findings/Future Direction |

|---|---|---|---|

| Anticancer | Aromatase (CYP19A1) | Breast Cancer | Design derivatives where the triazole ring interacts with the heme iron. nih.gov |

| PI3K/Akt Pathway | Various Cancers | Investigate derivatives that induce apoptosis by modulating this pathway. nih.gov | |

| Antifungal | Lanosterol 14α-demethylase (CYP51) | Fungal Infections | Develop potent and selective inhibitors of fungal CYP51. nih.gov |

| Anti-hyperuricemic | Xanthine Oxidase (XO) | Gout, Hyperuricemia | Screen for XO inhibitory activity and optimize lead compounds. nih.govresearchgate.net |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Synthesize selective COX-2 inhibitors for improved safety profiles. nih.gov |

Integration into Hybrid Molecules for Enhanced Efficacy

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach can lead to compounds with improved affinity, better selectivity, or dual modes of action, potentially overcoming drug resistance.

Future research in this area could explore the creation of hybrid molecules by integrating the this compound moiety with:

Fluoroquinolones: Hybrid molecules combining a 1,2,4-triazole ring with fluoroquinolone antibiotics like ciprofloxacin (B1669076) have shown potent antimicrobial effects, especially against resistant bacterial strains. nih.gov This strategy could be applied to the this compound scaffold to develop new broad-spectrum antibacterial agents.

Coumarin Scaffolds: Coumarins are a class of compounds with diverse biological activities. Incorporating the this compound nucleus into coumarin-based structures could enhance their antimicrobial or anticancer properties. nih.gov

Schiff and Mannich Bases: The synthesis of hybrid molecules derived from Schiff and Mannich bases has yielded compounds with significant antibacterial activity. nih.gov For example, a Schiff base carrying a nitro substituent on a thiophene (B33073) ring attached to a 1,2,4-triazole showed inhibitory activity against several bacterial species, in some cases far exceeding that of ampicillin. nih.gov This highlights a promising avenue for creating novel and potent antibacterial agents based on the phenoxymethyl-triazole structure.

Application in Emerging Material Science Fields

The unique chemical properties of the triazole ring extend its potential applications beyond medicine into the realm of material science. ontosight.aiijsr.net The stable, aromatic nature of the 1,2,4-triazole ring, combined with its ability to participate in various intermolecular interactions, makes it an attractive building block for new materials.

Unexplored avenues in this field include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions to form complex supramolecular structures. Research could focus on using this compound derivatives as organic linkers for the synthesis of novel MOFs with potential applications in gas storage, catalysis, or sensing.

High-Energy Materials: Certain derivatives of 1,2,4-triazole are of interest as energetic materials due to their high nitrogen content and thermal stability. nih.gov Future research could investigate the synthesis and properties of polynitro derivatives of this compound for such applications, with a focus on achieving a balance between performance and sensitivity.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. The this compound scaffold could be explored for its potential to form protective films on metal surfaces, preventing corrosion in various industrial applications. ijsr.net

Interdisciplinary Research Opportunities

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research. The challenges and opportunities associated with this compound bridge the traditional boundaries of scientific disciplines.

Key interdisciplinary opportunities include:

Cheminformatics and Medicinal Chemistry: The use of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can accelerate the design and optimization of new derivatives. nih.govnih.gov Collaboration between computational chemists and synthetic chemists will be vital for rationally designing compounds with desired biological activities.

Pharmacology and Material Science: There is an emerging overlap between drug delivery and material science. For instance, biologically active this compound derivatives could be incorporated into biocompatible polymers or nanoparticles to create targeted drug delivery systems or advanced functional materials with antimicrobial surfaces.

Agrochemistry and Environmental Science: The known pesticidal activity of some triazole derivatives suggests a potential role for this compound in agriculture. nih.gov Interdisciplinary research involving chemists, biologists, and environmental scientists would be necessary to develop effective and environmentally benign fungicides or herbicides.

By fostering collaboration across these fields, the scientific community can systematically explore and harness the multifaceted potential of the this compound scaffold, leading to innovations in medicine, materials, and beyond.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : The phenoxymethyl group produces distinct aromatic proton signals (δ 6.8–7.4 ppm, multiplet) and a methylene bridge (δ ~5.2 ppm, singlet). Triazole ring protons appear as singlets (δ 7.8–8.2 ppm).

- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 189 (C10H11N3O) with fragmentation patterns corresponding to loss of phenoxy or triazole moieties.

- IR Spectroscopy : Stretching vibrations for C-O-C (1250 cm⁻¹), triazole C=N (1600 cm⁻¹), and aromatic C-H (3050 cm⁻¹) confirm functional groups .

What computational strategies are effective for predicting the physicochemical properties (e.g., logP, pKa) of this compound?

Advanced Research Focus

Use quantum mechanical calculations (DFT/B3LYP/6-31G*) to estimate logP (lipophilicity) and pKa. Molecular descriptors like polar surface area and H-bond donor/acceptor counts correlate with solubility and bioavailability. Software tools (e.g., ACD/Labs, MarvinSketch) predict pKa values by simulating solvent effects (e.g., water vs. DMSO). Experimental validation via potentiometric titration in multiple solvents resolves discrepancies between computed and observed values .

How can researchers resolve contradictions in reported pKa values for triazole derivatives across different solvents?

Advanced Research Focus

Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example, pKa values in water may differ from DMSO due to solvation effects. Standardize measurements using a unified method (e.g., UV-Vis spectrophotometry with pH indicators) across solvents. Compare results with computational models (e.g., COSMO-RS) to account for solvent-solute interactions. Cross-referencing with databases like NIST ensures consistency .

What experimental designs are suitable for studying the environmental fate of this compound?

Q. Advanced Research Focus

- Hydrolysis Studies : Expose the compound to buffers at varying pH (3–11) and monitor degradation via HPLC.

- Photolysis : Use UV light (λ = 254–365 nm) to simulate sunlight and identify photodegradation products.

- Soil Mobility : Conduct column leaching experiments with soil types of differing organic content.

- Ecotoxicology : Assess toxicity to Daphnia magna or Vibrio fischeri using OECD guidelines .

How can crystallographic methods elucidate the solid-state structure of this compound derivatives?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation (solvent: chloroform/methanol). Refinement software (e.g., SHELX) resolves bond lengths, angles, and torsion angles. For disordered structures (e.g., rotational isomers), apply occupancy refinement and constraints. Hydrogen-bonding networks (e.g., N–H⋯O) can be visualized to explain stability .

What bioactivity assays are recommended for evaluating this compound as a COX-2 inhibitor?

Q. Advanced Research Focus

- Enzyme Inhibition : Use recombinant COX-2 in a fluorometric assay (e.g., Cayman Chemical Kit). IC50 values are derived from dose-response curves.

- Cell-Based Assays : Measure prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.

- Selectivity : Compare COX-2/COX-1 inhibition ratios to assess specificity. Molecular docking (AutoDock Vina) identifies binding interactions in the active site .

How can QSAR models improve the design of this compound analogs with enhanced fungicidal activity?

Advanced Research Focus

Develop QSAR models using descriptors like molar refractivity, topological surface area, and Hammett constants. Train models with datasets of triazole fungicides (e.g., propiconazole, penconazole) and validate via leave-one-out cross-validation. Synthesize analogs with substituents predicted to enhance logP (for membrane permeability) and electron-withdrawing groups (for target binding) .

What strategies mitigate challenges in chromatographic separation of this compound from byproducts?

Basic Research Focus

Optimize HPLC conditions:

- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

- Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid) improves resolution.

- Detection : UV at 254 nm for triazole absorption. For complex mixtures, hyphenate with MS for peak identification .

How do solvent effects influence the electrochemical stability of this compound in proton-conducting electrolytes?

Advanced Research Focus

Evaluate conductivity via impedance spectroscopy in solvents like 1H-1,2,4-triazole/water mixtures. Cyclic voltammetry (0–1.5 V vs. Ag/AgCl) assesses redox stability. High boiling-point solvents (e.g., triazole derivatives) enhance thermal stability in fuel cell membranes .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Focus

Store under inert atmosphere (argon) at –20°C to prevent oxidation. Use amber glass vials to avoid photodegradation. For handling, employ gloveboxes under dry conditions (humidity <10%). Monitor purity periodically via TLC or HPLC .

How can researchers address discrepancies in biological activity data across different triazole derivatives?

Advanced Research Focus

Standardize assay protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., ketoconazole for antifungal assays). Use meta-analysis to identify structure-activity trends (e.g., electron-withdrawing substituents enhance antifungal potency). Replicate studies in independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.